NAMPT Inhibitor Patent Assignment Distinguishes the Compound from Analogous 6-Carboxylic Acid Quinoxalines
The compound is covered by the granted US patent 10,144,742 B2 (Millennium Pharmaceuticals), which explicitly claims substituted quinoxaline-6-carboxylic acids as NAMPT inhibitors . In contrast, the closest commercially available analog, 3-phenylquinoxaline-6-carboxylic acid (CAS 104007-44-5), carries no NAMPT patent assignment; its supplier literature describes it as possessing antimicrobial, anticancer, and anti-inflammatory properties without specifying a molecular target . This IP-level differentiation provides a defined, defensible pharmacological anchor for the target compound that is absent in the comparator.
| Evidence Dimension | NAMPT inhibitor patent coverage |
|---|---|
| Target Compound Data | Claimed in US 10,144,742 B2 as a NAMPT inhibitor |
| Comparator Or Baseline | 3-Phenylquinoxaline-6-carboxylic acid (CAS 104007-44-5): no NAMPT patent assignment; general antimicrobial/anticancer/anti-inflammatory literature description |
| Quantified Difference | Present vs. absent (binary qualitative distinction) |
| Conditions | Patent and supplier literature review |
Why This Matters
For procurement decisions, NAMPT patent coverage provides a predefined mechanism-of-action hypothesis that the comparator lacks, reducing target-identification risk in early-stage screening.
- [1] Millennium Pharmaceuticals, Inc., Quinoxaline compounds and uses thereof, US Patent 10,144,742 B2, issued December 4, 2018. View Source
